2,4,6-trimethyl-1H-indole-3-carbaldehyde CAS number
2,4,6-trimethyl-1H-indole-3-carbaldehyde CAS number
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals focusing on the synthesis, isolation, and application of 2,4,6-trimethyl-1H-indole-3-carbaldehyde .
Executive Summary
In the realm of heterocyclic chemistry and rational drug design, the indole core represents one of the most privileged scaffolds. Specifically, 2,4,6-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-93-1) serves as a highly versatile, electron-rich building block [1]. The presence of methyl groups at the C2, C4, and C6 positions imparts unique steric and electronic properties: the +I (inductive) effects of these methyl groups significantly increase the electron density of the pyrrole ring, while simultaneously providing steric shielding that dictates the regioselectivity of downstream reactions.
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the physicochemical profile of this compound, detail a self-validating synthetic protocol via Vilsmeier-Haack formylation, and map its divergent applications in modern drug discovery[2][3].
Physicochemical Profiling
Before initiating any synthetic workflow, establishing the baseline physicochemical parameters is critical for accurate stoichiometric calculations and downstream analytical validation.
| Parameter | Value / Description |
| Chemical Name | 2,4,6-Trimethyl-1H-indole-3-carbaldehyde |
| CAS Registry Number | 883547-93-1 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Exact Mass | 187.0997 Da |
| SMILES | O=CC1=C(C)NC2=C1C=C(C)C=C2C |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, protected from light |
| Typical Appearance | Pale yellow to off-white crystalline powder |
Mechanistic Synthesis: The Vilsmeier-Haack Formylation
The gold standard for the C3-formylation of indoles is the Vilsmeier-Haack reaction [4]. The causality behind choosing this method lies in its high regioselectivity. The indole nitrogen's lone pair delocalizes into the pyrrole ring, making the C3 position the most nucleophilic site. The Vilsmeier reagent (a highly electrophilic chloroiminium ion) selectively attacks this position under mild conditions.
Reaction Mechanism
Caption: Vilsmeier-Haack Formylation Mechanism for Indole-3-Carbaldehyde Synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; visual and chromatographic cues are embedded to ensure the reaction is proceeding correctly at each phase.
Step 1: Generation of the Vilsmeier Reagent
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Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and an argon balloon.
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Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv, acting as both solvent and reactant). Cool the flask to 0°C using an ice-water bath.
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Activation: Dropwise add phosphorus oxychloride (POCl₃) (1.2 equiv) over 15 minutes.
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Causality & Validation: The reaction is highly exothermic. Strict temperature control prevents the thermal decomposition of DMF. A successful formation of the chloroiminium ion is visually validated by the solution turning slightly viscous and pale yellow.
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Step 2: Electrophilic Aromatic Substitution
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Substrate Addition: Dissolve 2,4,6-trimethyl-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C.
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Heating: Remove the ice bath and warm the reaction to 40°C for 2 hours.
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Causality & Validation: The methyl groups at C2, C4, and C6 heavily activate the ring, meaning excessive heat (e.g., >80°C) will lead to tarring and polymerization. Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (high Rf) will vanish, replaced by a baseline spot (the highly polar iminium salt).
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Step 3: Hydrolysis and Isolation
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Quenching: Pour the reaction mixture slowly over crushed ice.
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Basification: Slowly add 2M NaOH (aq) until the pH reaches 8.5–9.0.
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Causality & Validation: Base hydrolysis cleaves the iminium intermediate into the target aldehyde. As the pH rises and neutralizes the HCl byproduct, the organic product will crash out of the aqueous phase. Validation is confirmed by the formation of a dense, pale-yellow precipitate.
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Recovery: Filter the solid under vacuum, wash thoroughly with cold deionized water to remove residual DMF/salts, and dry under high vacuum.
Analytical Validation & Quality Control
To guarantee the scientific integrity of the synthesized batch, the following analytical parameters must be met. Do not proceed to downstream drug development without confirming these markers:
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¹H-NMR (400 MHz, CDCl₃):
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~10.15 ppm (s, 1H): The diagnostic aldehyde (CHO) proton. If this is missing, hydrolysis failed.
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~8.50 - 11.00 ppm (br s, 1H): The indole N-H proton (chemical shift varies heavily with concentration and hydrogen bonding).
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~6.80 ppm (s, 1H): The isolated aromatic proton at the C5 position.
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~2.70, 2.50, 2.40 ppm (3 x s, 9H total): Three distinct singlets corresponding to the C2, C4, and C6 methyl groups.
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LC-MS (ESI+):
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Expected [M+H]⁺ peak at m/z 188.1 . The presence of a peak at m/z 215 would indicate an unhydrolyzed dimethyliminium intermediate.
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Downstream Applications in Drug Discovery
The true value of 2,4,6-trimethyl-1H-indole-3-carbaldehyde lies in its reactivity. The C3-aldehyde acts as a synthetic divergence point, allowing medicinal chemists to access a vast array of pharmacophores [3].
Caption: Synthetic Divergence of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde in Drug Discovery.
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Kinase Inhibitors via Knoevenagel Condensation: Reacting the aldehyde with active methylene compounds (e.g., oxindoles or thiazolidinediones) yields highly conjugated systems that frequently act as ATP-competitive kinase inhibitors. The C2-methyl group forces a specific dihedral angle that can enhance binding pocket selectivity.
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Antimicrobial Schiff Bases: Condensation with primary anilines yields imines (Schiff bases). The lipophilicity provided by the trimethyl core enhances bacterial cell wall penetration.
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Bis(indolyl)methanes (BIMs): Lewis-acid catalyzed condensation of the aldehyde with another equivalent of an indole yields BIMs, a class of compounds known for potent anti-inflammatory and anti-cancer properties.
References
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Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL: [Link]
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Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL: [Link]
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Title: Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses Source: ACS Publications URL: [Link]
